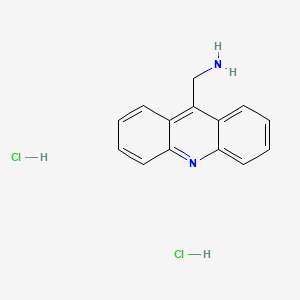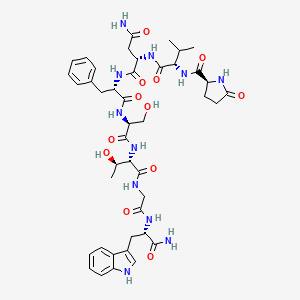
Hormona adipocinética (Gryllus bimaculatus)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipokinetic Hormone G (Gryllus bimaculatus) is a useful research compound. Its molecular formula is C43H57N11O12 and its molecular weight is 920 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adipokinetic Hormone G (Gryllus bimaculatus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adipokinetic Hormone G (Gryllus bimaculatus) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regulación del estado nutricional
La hormona adipocinética (AKH) es una hormona peptídica que regula el estado nutricional en los insectos al apoyar la movilización de lípidos . Juega un papel crucial en el mantenimiento del equilibrio energético dentro del cuerpo del insecto .
Control de la frecuencia de alimentación
Un estudio encontró que la manipulación de la señalización de AKH en el grillo de dos manchas, Gryllus bimaculatus, afectó su frecuencia de alimentación . La eliminación del receptor de AKH aumentó la frecuencia de alimentación pero no alteró la duración de la comida .
Mejora de la resistencia a la inanición
El mismo estudio también encontró que la eliminación del receptor de AKH mejoró la resistencia del grillo a la inanición . Esto sugiere que AKH podría utilizarse para manipular la capacidad de un insecto para resistir períodos de escasez de alimentos .
Modulación de los niveles de lípidos
Se ha encontrado que la señalización de AKH modula los niveles de lípidos en la hemolinfa, el fluido equivalente a la sangre en los insectos . La eliminación del receptor de AKH disminuyó los niveles de lípidos en la hemolinfa .
5. Determinación de la preferencia por ácidos grasos en la dieta La señalización de AKH determina la preferencia por ácidos grasos en la dieta a través del mantenimiento de la composición de ácidos grasos en la hemolinfa en el grillo Gryllus bimaculatus . La eliminación del receptor de AKH aumenta significativamente la preferencia por los ácidos grasos insaturados .
Movilización de energía
AKH funciona para suministrar la energía necesaria liberando lípidos y carbohidratos del cuerpo graso a la hemolinfa . Esta movilización de energía es crucial para diversas situaciones, como un vuelo largo de insectos migratorios .
Mecanismo De Acción
The Adipokinetic Hormone G (Gryllus bimaculatus), also known as pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2, is a peptide hormone that plays a crucial role in energy homeostasis in insects .
Target of Action
The primary target of this hormone is the fat body in insects . The fat body is an organ similar to the liver in vertebrates and is responsible for storing and mobilizing nutrients .
Mode of Action
The hormone interacts with its target, the fat body, by binding to its receptor, the Adipokinetic Hormone Receptor . This interaction triggers the mobilization of lipids and carbohydrates from the fat body into the hemolymph, which is the insect equivalent of blood .
Biochemical Pathways
The hormone affects the lipid and carbohydrate metabolic pathways. It promotes the conversion of triacylglycerol (TAG) to diacylglycerol (DAG) and fatty acids in the fat body . This process is crucial for maintaining metabolic states and multiple biological processes in insects .
Pharmacokinetics
It is known that the hormone is synthesized and released from the corpora cardiaca, a part of the insect brain . After release, it binds to its receptor in the fat body, triggering the mobilization of nutrients .
Result of Action
The action of the hormone results in elevated levels of carbohydrates and lipids in the hemolymph . This provides the necessary energy for various high-energy activities in insects, such as flight and locomotion . Additionally, it has been observed that the hormone can reduce food intake significantly .
Action Environment
The action of this hormone can be influenced by various environmental factors. For instance, during periods of high-energy demand (such as flight), the hormone’s action can be more pronounced . .
Análisis Bioquímico
Biochemical Properties
Adipokinetic Hormone G (Gryllus bimaculatus) is primarily produced by neuroendocrine cells in the corpora cardiaca, a gland associated with the insect brain. This hormone interacts with several enzymes and proteins to exert its effects. One of the key interactions is with hormone-sensitive lipase, which is responsible for hydrolyzing triacylglycerol into diacylglycerol and fatty acids . Additionally, Adipokinetic Hormone G binds to its receptor, a G protein-coupled receptor, on the fat body cells, triggering a cascade of intracellular signaling events that lead to the mobilization of stored lipids and carbohydrates .
Cellular Effects
Adipokinetic Hormone G (Gryllus bimaculatus) has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hormone increases the levels of carbohydrates and lipids in the hemolymph, the insect equivalent of blood, by promoting the release of these nutrients from the fat body . This process is crucial for providing energy during periods of high demand, such as flight or prolonged activity. Additionally, Adipokinetic Hormone G reduces food intake by signaling satiety to the insect’s central nervous system .
Molecular Mechanism
The molecular mechanism of Adipokinetic Hormone G (Gryllus bimaculatus) involves binding to its receptor on the fat body cells, which activates a G protein-coupled receptor signaling pathway . This activation leads to the production of cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates hormone-sensitive lipase, enhancing its activity and promoting the breakdown of triacylglycerol into diacylglycerol and fatty acids . These fatty acids are then released into the hemolymph, providing a readily available energy source for the insect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adipokinetic Hormone G (Gryllus bimaculatus) have been observed to change over time. The hormone’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the hormone can maintain elevated levels of hemolymph carbohydrates and lipids for several hours after injection . Prolonged exposure to the hormone can lead to desensitization of its receptor, reducing its effectiveness over time . Additionally, the hormone’s impact on feeding behavior and energy homeostasis can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Adipokinetic Hormone G (Gryllus bimaculatus) vary with different dosages in animal models. Low doses of the hormone can effectively mobilize lipids and carbohydrates without causing adverse effects . Higher doses can lead to toxic effects, such as excessive lipid mobilization and depletion of energy reserves . Threshold effects have been observed, where a minimum dose is required to elicit a significant response, and doses above this threshold result in a dose-dependent increase in the hormone’s effects .
Metabolic Pathways
Adipokinetic Hormone G (Gryllus bimaculatus) is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. The hormone interacts with enzymes such as hormone-sensitive lipase and glycogen phosphorylase to promote the breakdown of stored nutrients . This process increases the levels of diacylglycerol, fatty acids, and glucose in the hemolymph, which are then utilized as energy sources by the insect . The hormone also influences metabolic flux by regulating the balance between lipid and carbohydrate utilization .
Transport and Distribution
Adipokinetic Hormone G (Gryllus bimaculatus) is transported and distributed within cells and tissues through the hemolymph. The hormone binds to specific transporters and binding proteins, such as lipophorin, which facilitate its movement to target tissues . Once bound to its receptor on the fat body cells, the hormone’s effects are localized to these cells, promoting the release of stored nutrients into the hemolymph . The hormone’s distribution is also influenced by its interaction with other proteins and transporters that regulate its localization and accumulation within the insect’s body .
Subcellular Localization
The subcellular localization of Adipokinetic Hormone G (Gryllus bimaculatus) is primarily within the neuroendocrine cells of the corpora cardiaca, where it is synthesized and stored . Upon release, the hormone binds to its receptor on the fat body cells, initiating a signaling cascade that leads to the mobilization of stored nutrients . The hormone’s activity and function are influenced by post-translational modifications, such as phosphorylation, which regulate its stability and interaction with other biomolecules . Additionally, targeting signals within the hormone’s structure direct it to specific compartments or organelles within the cells, ensuring its proper localization and function .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N11O12/c1-21(2)35(53-38(61)27-13-14-33(58)48-27)43(66)51-30(17-32(44)57)40(63)50-29(15-23-9-5-4-6-10-23)39(62)52-31(20-55)41(64)54-36(22(3)56)42(65)47-19-34(59)49-28(37(45)60)16-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21-22,27-31,35-36,46,55-56H,13-17,19-20H2,1-3H3,(H2,44,57)(H2,45,60)(H,47,65)(H,48,58)(H,49,59)(H,50,63)(H,51,66)(H,52,62)(H,53,61)(H,54,64)/t22-,27+,28+,29+,30+,31+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFDDGDBQYNXBK-OCVFHUKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCC(=O)N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary function of Adipokinetic Hormone G (Grb-AKH) in insects, and how does its structure relate to this function?
A1: Adipokinetic Hormone G (Grb-AKH) is a key regulator of energy metabolism in insects. It primarily functions by mobilizing stored lipids from the fat body, releasing them into the hemolymph for energy utilization by flight muscles or other tissues during periods of high energy demand. [, ] This is achieved through its interaction with specific receptors on fat body cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
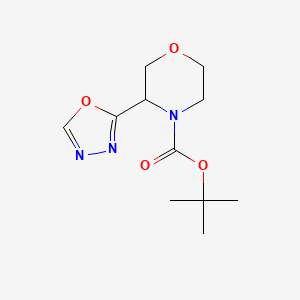
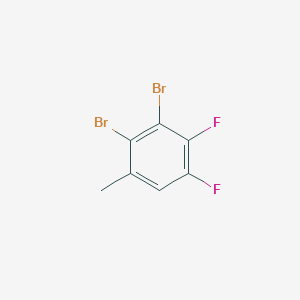
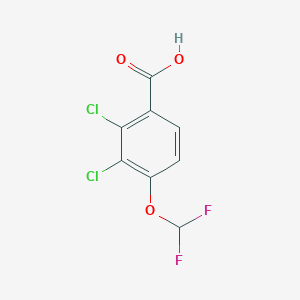
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)

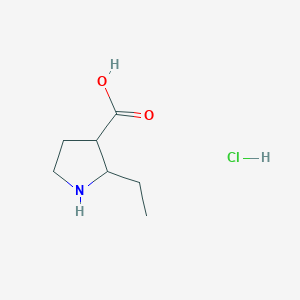
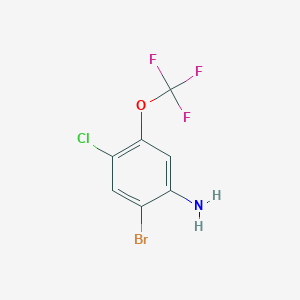
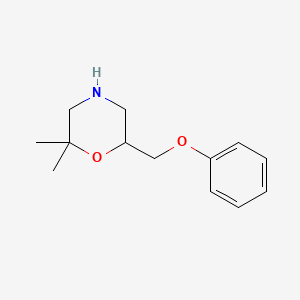
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)

